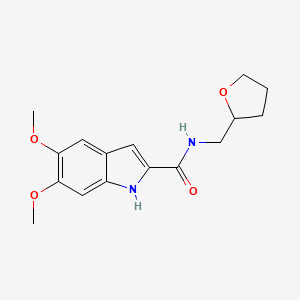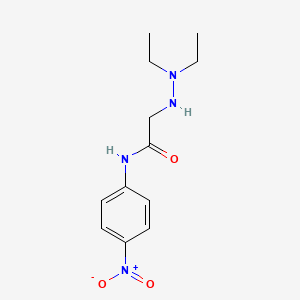![molecular formula C29H34N4O2S B12480246 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B12480246.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA typically involves multiple steps. One common method involves the reaction of 4-benzylpiperazine with 4-butyloxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thiourea moiety may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA
- **4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Uniqueness
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-BUTOXYBENZOYL)THIOUREA is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C29H34N4O2S |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-butoxybenzamide |
InChI |
InChI=1S/C29H34N4O2S/c1-2-3-21-35-27-15-9-24(10-16-27)28(34)31-29(36)30-25-11-13-26(14-12-25)33-19-17-32(18-20-33)22-23-7-5-4-6-8-23/h4-16H,2-3,17-22H2,1H3,(H2,30,31,34,36) |
InChI Key |
SOUBSWFNVWYCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-cyano-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B12480180.png)
![1-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12480181.png)

![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12480204.png)
![3-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-2-methylbenzoic acid](/img/structure/B12480205.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12480208.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12480214.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12480223.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3-chloro-4-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480231.png)
![N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B12480237.png)
![3-({3-[(2-Chloro-4-fluorobenzyl)oxy]benzyl}amino)-4-methylbenzoic acid](/img/structure/B12480240.png)
![ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B12480252.png)
